

molecular weight and formula of 3,5-dimethylisoxazol-4-amine

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Compound of Interest

Compound Name: 3,5-Dimethylisoxazol-4-amine

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In-Depth Technical Guide: 3,5-Dimethylisoxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-dimethylisoxazol-4-amine**, a heterocyclic amine of significant interest in medicinal chemistry. The document details its fundamental chemical properties, a validated synthesis protocol, and its emerging role as a core scaffold in the development of potent bromodomain inhibitors, particularly targeting BRD4 for anti-cancer therapeutics. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams for enhanced clarity.

Core Compound Properties

3,5-Dimethylisoxazol-4-amine is a stable organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical and physical properties are summarized below.

Property	Value
Chemical Formula	C ₅ H ₈ N ₂ O
Molecular Weight	112.13 g/mol
CAS Number	31329-64-3
Appearance	Solid
Melting Point	41-46 °C[1]
IUPAC Name	3,5-dimethylisoxazol-4-amine

Synthesis Protocol

A common and effective method for the preparation of **3,5-dimethylisoxazol-4-amine** is through the reduction of its nitro precursor, 3,5-dimethyl-4-nitroisoxazole.

Experimental Protocol: Reduction of 3,5-Dimethyl-4-nitroisoxazole

Objective: To synthesize **3,5-dimethylisoxazol-4-amine**.

Materials:

- 3,5-dimethyl-4-nitroisoxazole
- Zinc powder (Zn)
- Ammonium chloride (NH₄Cl)
- Water (H₂O)
- Ethanol (for recrystallization, optional)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-4-nitroisoxazole in water.
- To this solution, add ammonium chloride followed by the portion-wise addition of zinc powder. The reaction is exothermic and should be controlled.
- After the initial reaction subsides, stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the zinc residue.
- Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **3,5-dimethylisoxazol-4-amine**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.[\[1\]](#)

Biological Activity and Drug Development

The 3,5-dimethylisoxazole scaffold has been identified as a key pharmacophore in the design of inhibitors targeting bromodomains, which are epigenetic readers recognizing acetylated lysine residues on histones.[\[2\]](#) Specifically, derivatives of **3,5-dimethylisoxazol-4-amine** have shown significant promise as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a particular focus on BRD4.

BRD4 is a critical regulator of oncogenes such as c-Myc and is implicated in the progression of various cancers.[\[3\]](#)[\[4\]](#) Inhibition of BRD4 has emerged as a promising anti-cancer strategy. The 3,5-dimethylisoxazole moiety acts as a bioisostere for acetylated lysine, effectively competing for the binding pocket of BRD4 and disrupting its function.

Quantitative Data: BRD4 Inhibition by 3,5-Dimethylisoxazole Derivatives

The following table summarizes the inhibitory activity of selected 3,5-dimethylisoxazole derivatives against BRD4.

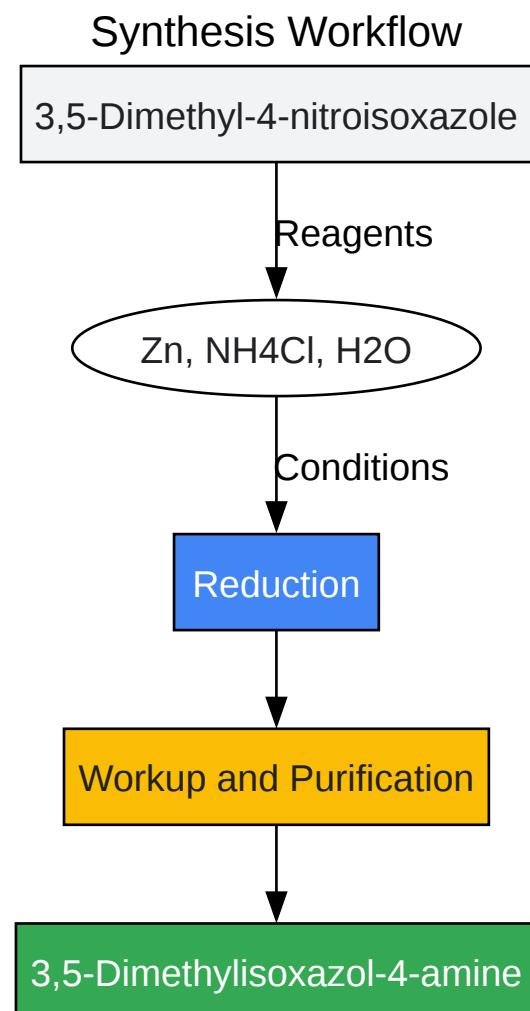
Compound	Target	IC ₅₀ (nM)	Cell Line	Antiproliferative IC ₅₀ (μM)
Derivative 11h	BRD4(1)	27.0	HL-60	0.120
Derivative 11h	BRD4(2)	180	MV4-11	0.09
Dimer Derivative 22	BRD4(1)	7.7	HCT116	0.16

Data sourced from studies on 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.[\[5\]](#)[\[6\]](#)

Visualized Pathways and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3,5-dimethylisoxazol-4-amine**.



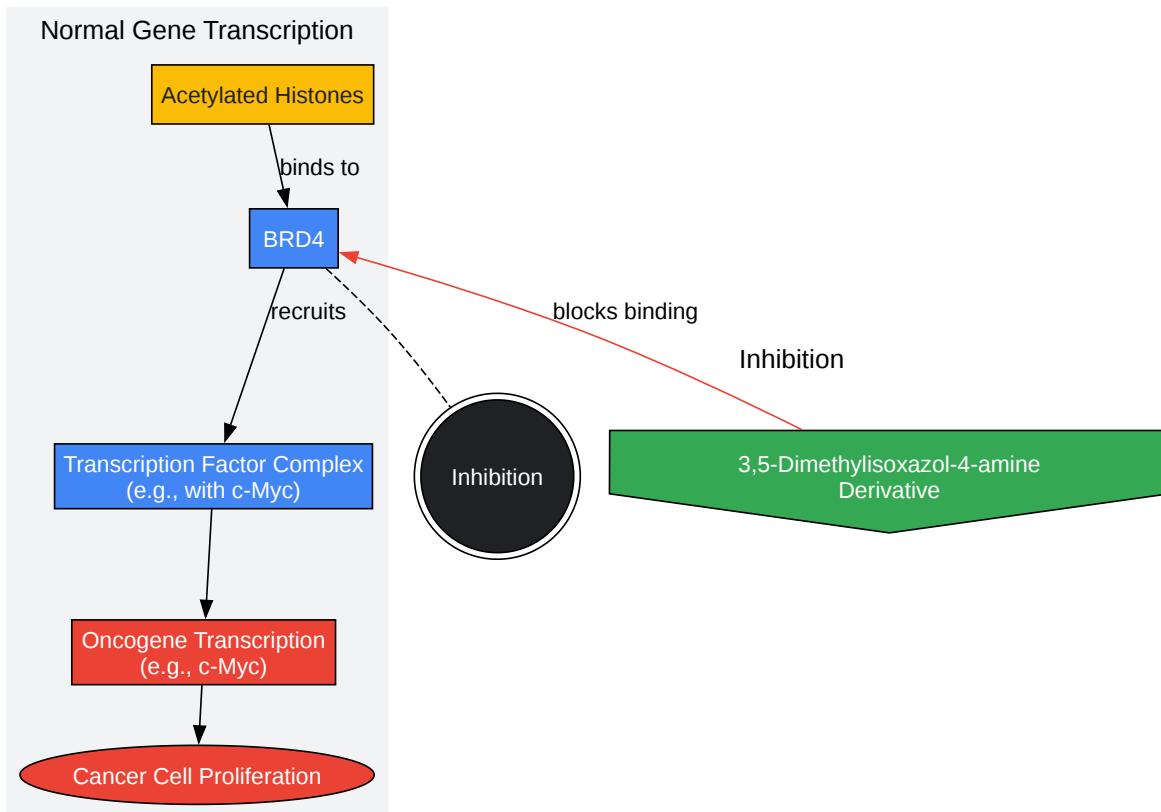
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A simplified workflow for the synthesis of **3,5-dimethylisoxazol-4-amine**.

BRD4 Signaling Pathway in Cancer

This diagram depicts the role of BRD4 in cancer pathogenesis and the mechanism of its inhibition by 3,5-dimethylisoxazole derivatives.

BRD4 Signaling Pathway and Inhibition

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Mechanism of BRD4-mediated oncogene transcription and its inhibition.

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